molecular formula C14H14F2N6O2 B3087105 3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid CAS No. 1171048-28-4

3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid

Cat. No.: B3087105
CAS No.: 1171048-28-4
M. Wt: 336.3 g/mol
InChI Key: BLTYPZBWRCVWIY-UHFFFAOYSA-N
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Description

3-[7-(Difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazolopyrimidine core, followed by the introduction of the difluoromethyl group and the propanoic acid moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide (DMF) and tetrahydrofuran (THF). Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The difluoromethyl group can be oxidized to form a carboxylic acid.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. .

Scientific Research Applications

3-[7-(Difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity to these targets, while the triazolopyrimidine core can interact with active sites through hydrogen bonding and hydrophobic interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

3-[7-(Difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid is a complex organic compound notable for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities supported by recent research findings.

Synthesis

The synthesis of this compound involves multiple steps starting from readily available starting materials. The process typically includes:

  • Formation of the triazolopyrimidine core.
  • Introduction of the difluoromethyl group.
  • Addition of the propanoic acid moiety.

Common reagents include strong bases like sodium hydride and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances binding affinity to these targets, while the triazolopyrimidine core facilitates interactions through hydrogen bonding and hydrophobic effects. This compound may inhibit enzyme activity or modulate receptor functions .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have shown that pyrazole derivatives, including this compound, possess significant antitumor properties. For instance, derivatives have been tested against various cancer cell lines with promising results:

  • Lung Cancer : In vitro studies demonstrated that certain derivatives inhibited cell growth in lung cancer cell lines with IC50 values ranging from 1.91 to 3.28 μM .

Antifungal Activity

Research on related pyrazole compounds has highlighted their antifungal properties. Some derivatives showed notable efficacy against phytopathogenic fungi, indicating potential applications in agriculture .

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives are recognized for their anti-inflammatory and antibacterial activities. Compounds similar to this compound have been documented to exhibit these properties through various assays .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameFunctional GroupBiological Activity
3-[5-(1,5-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acidTrifluoromethylVaries; potential antitumor
3-[7-(1,5-Dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acidNoneReduced biological activity

The presence of the difluoromethyl group in our compound enhances its reactivity and biological activity compared to others lacking this feature .

Case Studies

Several case studies have illustrated the biological potential of pyrazole derivatives:

  • Lung Cancer Study : A study evaluated the antiproliferative effects of various pyrazole derivatives on lung cancer cell lines. The findings showed significant inhibition of cell growth and induction of apoptosis through intrinsic pathways .
  • Antifungal Research : Another study focused on a series of pyrazole carboxamide derivatives that displayed considerable antifungal activity against multiple fungal strains .

Properties

IUPAC Name

3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N6O2/c1-7-8(6-21(2)19-7)9-5-10(13(15)16)22-14(17-9)18-11(20-22)3-4-12(23)24/h5-6,13H,3-4H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTYPZBWRCVWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NC3=NC(=NN3C(=C2)C(F)F)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Reactant of Route 2
3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Reactant of Route 3
3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Reactant of Route 4
3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Reactant of Route 5
3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Reactant of Route 6
3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid

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